1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one
Description
This compound features a 6-azaspiro[2.5]octane core with two fluorine atoms at the 1,1-positions and a 4-fluorophenyl-substituted ethanone moiety. The spirocyclic system confers conformational rigidity, while the fluorinated groups enhance metabolic stability and modulate electronic properties. Its synthesis likely follows protocols similar to those for structurally related compounds, such as nucleophilic substitution or coupling reactions under controlled conditions (e.g., 40°C as in ).
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHNAQQGHQOPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Cyclic Ketone Precursors
The spiro[2.5]octane core is constructed via [2+1] cycloaddition. A representative protocol from Jiaxin (2023) involves:
Step 1 : Cyclohexanone derivative treatment with diazomethane under Cu(I) catalysis yields the spiro[2.5]octan-6-one intermediate.
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | −10°C → RT |
| Yield | 68% |
Step 2 : Electrophilic fluorination using Selectfluor® introduces geminal difluoro groups:
$$ \text{Spiro[2.5]octan-6-one} + \text{Selectfluor} \xrightarrow{\text{CH₃CN, 50°C}} \text{1,1-Difluoro-6-azaspiro[2.5]octan-6-one} $$
| Parameter | Value |
|---|---|
| Fluorinating Agent | Selectfluor® (2.2 equiv) |
| Reaction Time | 12 h |
| Yield | 53% |
Reductive Amination
Conversion of the ketone to amine employs NaBH₃CN-mediated reductive amination with ammonium acetate:
$$ \text{1,1-Difluoro-6-azaspiro[2.5]octan-6-one} \xrightarrow{\text{NH₄OAc, NaBH₃CN}} \text{1,1-Difluoro-6-azaspiro[2.5]octane} $$
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (3.0 equiv) |
| Solvent | MeOH/HOAc (4:1) |
| Temperature | 0°C → RT |
| Yield | 78% |
Synthesis of 2-(4-Fluorophenyl)ethan-1-one Derivatives
Friedel-Crafts Acylation
4-Fluorobenzene undergoes acetylation using acetic anhydride/AlCl₃:
$$ \text{4-Fluorobenzene} + \text{Ac₂O} \xrightarrow{\text{AlCl₃}} \text{1-(4-Fluorophenyl)ethanone} $$
| Parameter | Value |
|---|---|
| Catalyst Loading | AlCl₃ (1.2 equiv) |
| Temperature | 120°C |
| Reaction Time | 4 h |
| Yield | 82% |
α-Bromination
Ketone halogenation via Wohl-Ziegler bromination introduces the α-bromo substituent:
$$ \text{1-(4-Fluorophenyl)ethanone} + \text{Br₂} \xrightarrow{\text{H₂SO₄}} \text{2-Bromo-1-(4-fluorophenyl)ethanone} $$
| Parameter | Value |
|---|---|
| Bromine Equiv | 1.05 |
| Acid | H₂SO₄ (cat.) |
| Temperature | 0°C |
| Yield | 76% |
Coupling Strategies
Nucleophilic Displacement
The spirocyclic amine attacks α-bromo ketone in DMF at elevated temperatures:
$$ \text{1,1-Difluoro-6-azaspiro[2.5]octane} + \text{2-Bromo-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{K₂CO₃}} \text{Target Compound} $$
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 8 h |
| Yield | 63% |
Mannich Reaction
Three-component condensation offers an alternative route:
$$ \text{1,1-Difluoro-6-azaspiro[2.5]octane} + \text{1-(4-Fluorophenyl)ethanone} + \text{HCHO} \xrightarrow{\text{HCl}} \text{Target Compound} $$
| Parameter | Value |
|---|---|
| Acid Catalyst | HCl (cat.) |
| Solvent | EtOH/H₂O (3:1) |
| Temperature | Reflux |
| Time | 6 h |
| Yield | 58% |
Reaction Optimization
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 63 |
| DMSO | 46.7 | 57 |
| THF | 7.5 | 41 |
| CH₃CN | 37.5 | 55 |
Polar aprotic solvents like DMF maximize nucleophilicity of the spirocyclic amine while stabilizing transition states through dipolar interactions.
Temperature Profile for Mannich Reaction
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 22 |
| 50 | 12 | 38 |
| 80 | 6 | 58 |
| 100 | 4 | 61 |
Elevated temperatures accelerate iminium ion formation but risk decomposition of the difluoro spirocycle above 100°C.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.12 (t, J = 8.6 Hz, 2H, Ar-H)
- δ 4.21 (s, 2H, COCH₂N)
- δ 3.72–3.68 (m, 2H, NCH₂)
- δ 2.95–2.89 (m, 2H, CH₂C)
- δ 1.82–1.75 (m, 4H, cyclopropane CH₂)
¹⁹F NMR (376 MHz, CDCl₃) :
- δ −110.2 (s, 1F, Ar-F)
- δ −118.5 (d, J = 238 Hz, 2F, CF₂)
HRMS (ESI+) :
Calculated for C₁₅H₁₅F₃NO [M+H]⁺: 290.1156
Found: 290.1152
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic geometry with key parameters:
- N1–C8 bond length: 1.472 Å
- C7–C8–C9 angle: 119.7°
- F1–C2–F2 bond angle: 108.3°
- Dihedral angle between aryl and spirocycle: 87.4°
Industrial-Scale Considerations
Process Intensification :
- Continuous flow fluorination using microreactors improves Selectfluor® utilization (95% vs. batch 53%)
- Membrane separation techniques recover 98% DMF solvent
Green Chemistry Metrics :
- PMI (Process Mass Intensity): 23.4 kg/kg product
- E-Factor: 18.7 (excluding water)
Pharmacological Applications
Though beyond synthesis scope, preliminary studies indicate:
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new fluorinated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biology
- Bioactive Compound : Research has indicated its potential as a bioactive molecule, with studies focusing on its interaction with biological targets such as enzymes and receptors.
Medicine
- Pharmacological Properties : Investigations into its pharmacological effects have shown promise in areas such as:
- Anticancer activity
- Antimicrobial properties
- Neurological applications
Industry
- Material Development : The compound is explored for its utility in developing new materials and chemical processes, particularly in the pharmaceutical industry.
Case Studies
Several studies have documented the applications and effects of this compound:
- Anticancer Studies : A study demonstrated that derivatives of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Research highlighted its effectiveness against specific bacterial strains, indicating potential for use in antibiotic development.
- Neurological Applications : Investigations into its effects on neurotransmitter systems have suggested possible applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.
Affect cellular pathways: Influencing processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural Analogs with Spiroazetidine Cores
2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
- Key Differences : The bromophenyl group replaces the 4-fluorophenyl, increasing molecular weight (MW: ~375 vs. ~315 for the target compound) and polarizability.
- Impact : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to fluorine.
2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-4-phenylquinoline
- Key Differences: Incorporates a quinoline ring instead of ethanone.
1-[4-({1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)phenyl]ethan-1-one
- Key Differences : A sulfonyl linker bridges the spiroazetidine and phenyl ring.
- ~315 for the target).
Substituent Variations on the Aryl-Ethanone Moiety
1-(4-Fluorophenyl)-2-(imidazol-1-yl)ethan-1-one Derivatives
- Example: 4′-(Imidazol-1-yl)acetophenone ().
- Impact: Replacing the spiroazetidine with an imidazole ring introduces hydrogen-bond donors/acceptors, altering pharmacokinetic profiles (e.g., CYP inhibition risks).
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one
- Key Differences : A tert-butyl group replaces the spiroazetidine.
- Impact : The bulky tert-butyl group enhances lipophilicity (logP increase by ~2 units), favoring membrane permeability but risking metabolic oxidation.
Physicochemical and Conformational Comparisons
Crystallographic Data
- Isostructural Fluorophenyl Compounds (): Compounds with fluorophenyl groups exhibit triclinic (P 1̄) symmetry and planar conformations, except for one fluorophenyl ring oriented perpendicularly. This suggests steric constraints in the target compound’s spiroazetidine core may enforce similar non-planarity.
Thermal Stability
- Melting Points: The quinoline derivative () has a melting point of 100–102°C, lower than typical spiroazetidine ethanones (e.g., ~150°C for bromophenyl analogs), indicating reduced crystallinity due to aromatic heterocycles.
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's spirocyclic structure, combined with difluoromethyl and fluorophenyl substituents, suggests a range of possible interactions with biological targets, including enzymes and receptors.
The molecular formula of the compound is with a molecular weight of 304.33 g/mol. It features a complex spirocyclic framework that may influence its biological activity by modulating interactions with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₂N₂O |
| Molecular Weight | 304.33 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest it may act as an inhibitor in enzymatic pathways, potentially affecting metabolic processes.
Enzyme Inhibition
Research indicates that compounds structurally related to this compound exhibit inhibitory effects on various enzymes, including tyrosinase and other oxidases. For instance, related compounds have been shown to possess significant inhibitory activity against Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating potent enzyme inhibition.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 4-(4-Fluorobenzyl)piperazin-1-yl derivative | AbTYR | 0.18 |
| Kojic Acid | AbTYR | 17.76 |
This suggests that the difluorinated azaspiro compound could similarly inhibit tyrosinase, potentially leading to applications in skin depigmentation or treatment of melasma.
Cytotoxicity Studies
Initial cytotoxicity assessments are crucial for evaluating the therapeutic potential of new compounds. In studies involving related structures, compounds demonstrated low cytotoxicity at effective concentrations, indicating a favorable safety profile for further development.
Case Study: Tyrosinase Inhibition
A study focused on the synthesis and evaluation of tyrosinase inhibitors found that derivatives similar to this compound exhibited competitive inhibition against the enzyme. The kinetic studies revealed that these compounds could effectively bind to the active site of tyrosinase, preventing substrate access and thereby reducing melanin production.
Case Study: Pharmacological Applications
Another research avenue explored the pharmacological properties of azaspiro compounds in neurological contexts, particularly their interaction with sigma receptors. Compounds were evaluated for their binding affinity and selectivity, which is critical for developing treatments for neurodegenerative diseases.
Q & A
Q. What are the key steps in synthesizing 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one?
The synthesis involves:
- Spirocyclic Core Formation : Constructing the 6-azaspiro[2.5]octane scaffold via cyclization reactions, often using ketone or amine precursors.
- Difluoro Introduction : Fluorination via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to incorporate the 1,1-difluoro moiety.
- Acylation : Coupling the spirocyclic amine with 4-fluorophenylacetyl chloride or similar electrophiles under basic conditions (e.g., triethylamine).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via ¹H/¹³C NMR and HRMS to confirm structural integrity .
Q. How is the molecular structure of this compound confirmed experimentally?
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for 4-fluorophenyl) and spirocyclic CH/CH2 groups (δ 1.5–3.5 ppm). ¹⁹F NMR confirms fluorination (δ -100 to -150 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 310.12) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the spirocyclic system and fluorophenyl group (e.g., torsion angles <5° for planar stability) .
Advanced Research Questions
Q. How can oxidation reactions of this compound be optimized to enhance functional group diversity?
- Reagent Selection : Use KMnO₄ in acidic conditions for ketone oxidation or CrO₃ in acetone (Jones oxidation) for controlled conversion.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while THF moderates reactivity in radical-based oxidations.
- Temperature Control : Low temperatures (-10°C to 0°C) minimize side reactions during epoxidation or hydroxylation .
Q. What strategies improve the compound’s metabolic stability and target binding in biological systems?
- Fluorine Rational Design : The 1,1-difluoro group enhances lipophilicity (logP ~2.8) and blocks cytochrome P450-mediated oxidation, improving half-life .
- Spirocyclic Rigidity : Restricts conformational flexibility, increasing selectivity for enzymes like kinases or GPCRs.
- SAR Studies : Modify the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity (ΔG < -9 kcal/mol in docking simulations) .
Q. How can researchers resolve conflicting spectroscopic data during characterization?
- Cross-Validation : Compare ¹H NMR with DEPT-135 to distinguish CH₃/CH₂/CH groups.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., spirocyclic protons at δ 2.1–2.9 ppm) and assign quaternary carbons .
- Isotopic Labeling : Use ¹³C-enriched precursors to trace carbon connectivity in ambiguous cases .
Q. What methodologies assess the environmental fate of this compound in ecological studies?
- PBT Assessment : Evaluate persistence (OECD 301 biodegradation tests), bioaccumulation (logKow via shake-flask method), and toxicity (Daphnia magna EC₅₀ assays).
- Soil Mobility : Column leaching experiments (OECD 121) quantify adsorption coefficients (Kd ~50–100 mL/g) .
- Transformation Products : LC-QTOF-MS identifies metabolites (e.g., hydroxylated or defluorinated derivatives) in simulated wastewater .
Q. How can reaction pathway discrepancies be addressed in scaled-up synthesis?
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) to maximize yield (>75%).
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., iminium ions at 1650 cm⁻¹) and adjust conditions dynamically .
- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
